Hif-2|A-IN-9

Description

Overview of Oxygen Homeostasis and Cellular Adaptations to Hypoxia

Oxygen is indispensable for the life of most terrestrial species, serving as a critical component in cellular bioenergetics and various biochemical reactions. nih.govnih.govcapes.gov.br A state of reduced oxygen concentration, or hypoxia, poses a significant stress to cells and is a characteristic of many disease states, including cancer, cardiovascular defects, and inflammation. nih.govnih.govcapes.gov.br In response, mammals have evolved sophisticated adaptive mechanisms. On a systemic level, these include increased breathing rates, enhanced cardiac output, the growth of new blood vessels, and an increase in red blood cell production. nih.govnih.govcapes.gov.br At the cellular level, adaptations involve the suppression of ATP-consuming processes and a shift in metabolism to conserve energy until oxygen balance is restored. nih.govnih.gov The primary molecular machinery responsible for sensing and coordinating these cellular responses is the Hypoxia-Inducible Factor (HIF) system. nih.govnih.govcapes.gov.br When oxygen is scarce, HIFs are stabilized and activate a broad transcriptional program that promotes cell survival, angiogenesis, and a switch to glycolytic metabolism. nih.govnih.govcapes.gov.brjci.org

Structural and Functional Architecture of Hypoxia-Inducible Factors (HIFs)

HIFs are heterodimeric proteins that belong to the basic helix-loop-helix (bHLH) Per-ARNT-Sim (PAS) family of transcription factors. mdpi.comjci.orgmdpi.comhaaselab.org An active HIF complex consists of an oxygen-labile α-subunit and a stable, constitutively expressed β-subunit. mdpi.comjci.orgmdpi.comhaaselab.org

There are three primary isoforms of the HIF-α subunit: HIF-1α, HIF-2α, and HIF-3α. mdpi.comhaaselab.orgdovepress.com HIF-1α and HIF-2α are the most extensively studied and are considered the main drivers of the hypoxic response. mdpi.comdovepress.com While they share structural similarities, they exhibit differences in expression patterns and can regulate both overlapping and distinct sets of target genes. mdpi.commdpi.com HIF-3α is less understood and has several splice variants, some of which may act as negative regulators of HIF-1α and HIF-2α activity. dovepress.comspandidos-publications.comresearchgate.net

The HIF-α subunits possess several key functional domains:

Basic Helix-Loop-Helix (bHLH) Domain: Located at the N-terminus, this domain is crucial for DNA binding and dimerization with the HIF-β subunit. nih.govmdpi.comjci.org

Per-ARNT-Sim (PAS) Domain: This domain, which is split into PAS-A and PAS-B, is also essential for heterodimerization. nih.govmdpi.comjci.org

Oxygen-Dependent Degradation Domain (ODDD): This region is responsible for the oxygen-regulated stability of the HIF-α protein. mdpi.comresearchgate.netnih.gov

Transactivation Domains (TADs): HIF-1α and HIF-2α contain both an N-terminal TAD (N-TAD) and a C-terminal TAD (C-TAD), which are required to recruit coactivators and initiate transcription. mdpi.comdovepress.comresearchgate.net HIF-3α notably lacks the C-TAD. mdpi.comdovepress.comresearchgate.net

Table 1: Key Domains of HIF-α Subunits

| Domain | Function | Present in HIF-1α | Present in HIF-2α | Present in HIF-3α |

|---|---|---|---|---|

| bHLH | DNA Binding & Dimerization | Yes | Yes | Yes |

| PAS | Heterodimerization | Yes | Yes | Yes |

| ODDD | Oxygen-Dependent Degradation | Yes | Yes | Yes (in some variants) |

| N-TAD | Transcriptional Activation | Yes | Yes | Yes (in some variants) |

| C-TAD | Transcriptional Activation | Yes | Yes | No |

The HIF-β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), is a constitutively expressed nuclear protein. jci.orgdovepress.comproteopedia.org Like the α-subunits, it is a member of the bHLH-PAS family. jci.orgdovepress.com Under hypoxic conditions, the stabilized HIF-α subunit translocates to the nucleus and dimerizes with ARNT. mdpi.comjci.org This dimerization is a prerequisite for the HIF complex to recognize and bind to specific DNA sequences known as Hypoxia Response Elements (HREs) within the promoter regions of target genes, thereby activating their transcription. nih.govmdpi.com The bHLH and PAS domains of both subunits are essential for this dimerization process. nih.govmdpi.comjci.org The resulting HIF-α/ARNT heterodimer forms a highly integrated structure, with the ARNT subunit spiraling around the exterior of the HIF-α subunit. researchgate.netnih.gov

Molecular Mechanisms Governing HIF-2α Stability and Activity

The activity of HIF-2α is tightly regulated, primarily at the level of protein stability. This regulation is a direct consequence of cellular oxygen levels and is mediated by a series of post-translational modifications. researchgate.net

In the presence of normal oxygen levels (normoxia), the HIF-2α subunit is kept at very low levels. This is achieved through the action of a family of enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes—specifically PHD1, PHD2, and PHD3. haaselab.orgnih.gov These enzymes are 2-oxoglutarate-dependent dioxygenases that use molecular oxygen as a co-substrate to hydroxylate specific proline residues within the ODDD of HIF-2α (Pro405 and Pro531). nih.govoup.com PHD2 is considered the primary oxygen sensor responsible for this modification. proteopedia.orgnih.gov This hydroxylation event is a critical signal that marks HIF-2α for destruction. nih.gov Under hypoxic conditions, the lack of molecular oxygen inhibits the activity of the PHD enzymes. jci.orgnih.gov

Table 2: Prolyl Hydroxylation of HIF-α Subunits

| Enzyme Family | Specific Enzymes | Substrate | Key Proline Residues (Human) | Cofactors | Outcome in Normoxia |

|---|

| Prolyl Hydroxylase Domain (PHD) | PHD1, PHD2, PHD3 | HIF-1α, HIF-2α | HIF-1α: P402, P564 HIF-2α: P405, P531 | O₂, Fe(II), 2-Oxoglutarate | Hydroxylation of Proline Residues |

Once prolyl-hydroxylated, the HIF-2α subunit is recognized by the Von Hippel-Lindau (VHL) tumor suppressor protein. nih.govnih.govjci.org The VHL protein is the substrate recognition component of a larger E3 ubiquitin ligase complex, which also includes elongin B, elongin C, and Cullin 2. nih.govjci.orgplos.org The binding of the VHL complex to the hydroxylated proline residues on HIF-2α leads to the attachment of a polyubiquitin (B1169507) chain to the HIF-2α protein. nih.govnih.gov This polyubiquitination serves as a tag, targeting HIF-2α for rapid degradation by the 26S proteasome. plos.orgembopress.org Consequently, in normoxic cells, HIF-2α is continuously synthesized and degraded, preventing its accumulation and activity. haaselab.org In hypoxia, the absence of prolyl hydroxylation prevents VHL binding, allowing HIF-2α to escape degradation, accumulate, dimerize with ARNT, and initiate the transcription of hypoxia-responsive genes. jci.orgnih.gov

Asparagine Hydroxylation by Factor Inhibiting HIF (FIH)

Beyond prolyl hydroxylation, which primarily regulates protein stability, the transcriptional activity of HIF-α subunits is further modulated by a second oxygen-dependent hydroxylation event. This is catalyzed by an asparaginyl hydroxylase known as Factor Inhibiting HIF (FIH). jci.orgplos.org Under normoxic conditions, FIH hydroxylates a specific asparagine residue located within the C-terminal transactivation domain (C-TAD) of both HIF-1α (at Asn803) and HIF-2α. plos.orgbiologists.com

This post-translational modification sterically hinders the interaction of the HIF-α C-TAD with the transcriptional coactivators p300/CBP. soton.ac.ukjci.orgbiologists.com The inability to recruit these coactivators effectively represses the transcriptional capacity of the HIF complex, even if the protein has escaped degradation. plos.orgnih.gov Like the PHDs, FIH is a 2-oxoglutarate and iron(II)-dependent dioxygenase, meaning its enzymatic activity is also inhibited under hypoxic conditions, allowing for maximal HIF transcriptional activity when oxygen is scarce. jci.orgox.ac.uk

Interestingly, FIH has been shown to hydroxylate other proteins besides HIF-α, particularly those containing ankyrin repeat domains (ARDs), such as IκBα and Notch. soton.ac.ukjci.orgplos.org This suggests that FIH may have broader roles in cellular signaling beyond the direct regulation of the hypoxic response. plos.orgbiologists.com It has been proposed that the large pool of ARD-containing proteins could act as a "sink" for FIH, influencing its availability to hydroxylate HIF-α and thereby modulating the hypoxic response. plos.org

Divergent and Overlapping Roles of HIF-1α and HIF-2α in Cellular Processes

Although HIF-1α and HIF-2α share significant structural similarity (48% amino acid identity), bind to the same DNA consensus sequence (Hypoxia-Responsive Element, HRE), and can regulate an overlapping set of genes, there is mounting evidence that they have distinct, and sometimes even opposing, functions. aacrjournals.orgroyalsocietypublishing.orgnih.gov Their roles are not entirely redundant, and the specific cellular response to hypoxia is often determined by the balance and interplay between these two isoforms, a concept sometimes referred to as the "HIF switch". mdpi.comnih.gov

HIF-1α is expressed in almost all cell types, whereas HIF-2α expression is more restricted, with high levels found in endothelial cells, hepatocytes, specific kidney cells, and certain neurons. mdpi.comnih.gov Temporally, HIF-1α is typically associated with the acute response to hypoxia, being rapidly stabilized to initiate immediate survival mechanisms like metabolic adaptation. mdpi.comresearchgate.net In contrast, HIF-2α levels tend to accumulate more gradually and are sustained during chronic or prolonged hypoxia, regulating long-term adaptive processes such as vascular remodeling and erythropoiesis. mdpi.comnih.govresearchgate.net

Differential Transcriptional Target Gene Regulation (e.g., Erythropoietin vs. Glycolytic Enzymes)

The distinct functions of HIF-1α and HIF-2α are largely a consequence of their differential regulation of target genes. molbiolcell.org This specificity is not primarily due to differences in DNA binding but rather to the unique N-terminal transactivation domains (N-TADs) of each isoform, which interact with different sets of transcriptional co-factors. mdpi.commolbiolcell.org

A classic example of this differential regulation is seen in metabolism. HIF-1α is the master regulator of the metabolic shift to glycolysis. mdpi.comdovepress.com It robustly induces the expression of numerous genes encoding glycolytic enzymes, such as Lactate dehydrogenase A (LDHA) and Phosphoglycerate kinase 1 (PGK1) , and glucose transporters like GLUT1 . dovepress.comjci.orgnih.gov This rapid switch to anaerobic metabolism allows for ATP production in the absence of sufficient oxygen. nih.gov Conversely, HIF-2α is a weak activator of these glycolytic genes. mdpi.comjci.org

In contrast, the regulation of Erythropoietin (EPO) , the primary hormone stimulating red blood cell production, is predominantly controlled by HIF-2α. nih.govjci.orgnih.gov Genetic studies in mice have definitively shown that the induction of hepatic and renal EPO in response to anemia or hypoxia is dependent on HIF-2α, not HIF-1α. nih.govjci.orgpnas.org While both isoforms can bind to the EPO gene's HRE, only HIF-2α effectively drives its transcription in the relevant physiological contexts. nih.govpnas.org

Some genes, such as Vascular Endothelial Growth Factor (VEGF) , are considered common targets, regulated by both isoforms. nih.govmolbiolcell.org However, the relative contribution of each can vary depending on the cell type and the duration of hypoxia. aacrjournals.orgaacrjournals.org

Table 1: Differential Target Gene Regulation by HIF-1α and HIF-2α

| Target Gene Category | Predominantly HIF-1α Regulated | Predominantly HIF-2α Regulated | Common Targets |

|---|---|---|---|

| Function | Examples | Examples | Examples |

| Glycolysis | LDHA, PGK1, ALDOA dovepress.comjci.org |

- | GLUT1 nih.govmolbiolcell.org |

| Erythropoiesis | - | EPO nih.govjci.orgnih.gov |

- |

| Angiogenesis | NRP1 mdpi.com |

TGF-α haaselab.org |

VEGF nih.govmolbiolcell.org |

| Cell Cycle | Inhibits c-Myc dovepress.com | Stimulates c-Myc, Cyclin D1 dovepress.comhaaselab.org |

- |

| Invasion | - | MMP9, PAI-1 aacrjournals.org |

- |

Context-Dependent Functional Specialization and Biological Impact

The biological impact of HIF-1α and HIF-2α activation is highly context-dependent, varying with cell type, oxygen tension, and the specific pathological condition. aacrjournals.orgnih.gov

In many cancers, the expression of both HIF-1α and HIF-2α is elevated and often correlates with poor prognosis. nih.govdovepress.com However, their specific contributions can differ. HIF-1α-driven glycolysis is a hallmark of many tumors, supporting rapid cell proliferation in a nutrient-poor environment. dovepress.com In contrast, HIF-2α is often linked to processes that promote tumor progression and metastasis, such as invasion and the maintenance of cancer stem cell characteristics. aacrjournals.orgresearchgate.net For instance, in some cancer cell lines, HIF-1α promotes apoptosis-related factors, while HIF-2α drives the expression of pro-survival genes. haaselab.org

The temporal expression pattern also has a significant biological impact. The rapid, transient activation of HIF-1α under acute hypoxia initiates immediate survival responses. mdpi.comnih.gov If hypoxia persists, a switch to sustained HIF-2α activity can promote long-term adaptations. aacrjournals.org For example, in endothelial cells, HIF-1α initiates angiogenesis, while HIF-2α is crucial for the subsequent vascular remodeling and maturation. mdpi.comnih.gov This "HIF switch" allows for a coordinated and phased response to varying oxygen availability. mdpi.com

The functional specialization is also evident in non-cancerous physiological processes. In the liver, HIF-2α, but not HIF-1α, is essential for regulating lipid metabolism and storage. dovepress.com This context-dependent specialization underscores the complexity of the HIF signaling pathway and highlights why targeting specific HIF isoforms may be a more effective therapeutic strategy than general HIF inhibition. mdpi.comaacrjournals.org

Table 2: Summary of HIF-1α vs. HIF-2α Characteristics

| Feature | HIF-1α | HIF-2α |

|---|---|---|

| Expression | Ubiquitous mdpi.comnih.gov | Restricted (endothelium, liver, etc.) mdpi.comnih.gov |

| Hypoxic Response | Acute, rapid induction mdpi.comresearchgate.net | Chronic, sustained induction mdpi.comresearchgate.net |

| Primary Metabolic Role | Drives glycolysis mdpi.comdovepress.com | Regulates lipid metabolism mdpi.com |

| Key Target Genes | Glycolytic enzymes (e.g., LDHA, PGK1) dovepress.comjci.org |

EPO, TGF-α, Oct4 nih.govnih.govhaaselab.org |

| Role in Cancer | Metabolic adaptation, can be pro-apoptotic dovepress.comhaaselab.org | Pro-survival, invasion, stemness aacrjournals.orghaaselab.org |

Structure

3D Structure

Properties

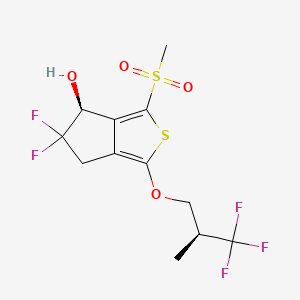

Molecular Formula |

C12H13F5O4S2 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(4S)-5,5-difluoro-3-methylsulfonyl-1-[(2S)-3,3,3-trifluoro-2-methylpropoxy]-4,6-dihydrocyclopenta[c]thiophen-4-ol |

InChI |

InChI=1S/C12H13F5O4S2/c1-5(12(15,16)17)4-21-9-6-3-11(13,14)8(18)7(6)10(22-9)23(2,19)20/h5,8,18H,3-4H2,1-2H3/t5-,8-/m0/s1 |

InChI Key |

OBDBAEQKQSFFSR-XNCJUZBTSA-N |

Isomeric SMILES |

C[C@@H](COC1=C2CC([C@H](C2=C(S1)S(=O)(=O)C)O)(F)F)C(F)(F)F |

Canonical SMILES |

CC(COC1=C2CC(C(C2=C(S1)S(=O)(=O)C)O)(F)F)C(F)(F)F |

Origin of Product |

United States |

Hif 2α in Pathophysiological Contexts: Mechanistic Insights

Oncogenic Functions of HIF-2α in Tumorigenesis

Role in VHL-Deficient Cancers (e.g., Clear Cell Renal Cell Carcinoma, Pheochromocytoma, Paraganglioma)

The most well-documented role of HIF-2α as an oncogenic driver is in cancers characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein. nih.gov In healthy, oxygenated cells, pVHL marks HIF-α subunits for proteasomal degradation. nih.gov When VHL is inactivated through mutation or hypermethylation, HIF-2α becomes constitutively stabilized, regardless of oxygen availability, leading to the relentless transcription of its target genes. frontiersin.org

Clear Cell Renal Cell Carcinoma (ccRCC): Inactivation of the VHL gene is the defining molecular event in the majority of ccRCC cases. nih.govmdpi.com In this context, HIF-2α, not HIF-1α, is considered the primary oncogenic driver. nih.govoncotarget.com Elimination of HIF-2α in VHL-deficient ccRCC cell lines suppresses their ability to form tumors, whereas its overproduction can override the tumor-suppressor function of pVHL. nih.gov HIF-2α drives ccRCC progression by promoting autocrine growth signaling, cell cycle progression, and metabolic reprogramming. frontiersin.orgpnas.org

Pheochromocytoma and Paraganglioma (PPGL): These neuroendocrine tumors are also frequently linked to mutations that cause HIF-2α stabilization, placing them in the "pseudohypoxic" cluster of PPGLs. thieme-connect.comthieme-connect.com Gain-of-function mutations in the EPAS1 gene itself, which encodes HIF-2α, are a direct cause of familial and sporadic PPGLs, often associated with polycythemia and somatostatinomas in what is known as Pacak-Zhuang Syndrome. nih.gov In PPGLs, stabilized HIF-2α promotes tumorigenesis and is associated with a higher risk of metastatic disease. thieme-connect.comthieme-connect.comnih.gov Studies show that HIF-2α supports a pro-metastatic phenotype by enhancing cell proliferation, migration, and invasion. scienceopen.comresearchgate.net

Contributions to Tumor Angiogenesis and Vascularization

Angiogenesis, the formation of new blood vessels, is essential for tumor growth beyond a microscopic size, supplying oxygen and nutrients. waocp.com HIF-2α is a potent inducer of angiogenesis. elsevier.esfrontiersin.org It directly upregulates the transcription of key pro-angiogenic factors. amegroups.org

VEGF Upregulation: Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis. HIF-2α is an upstream regulator of VEGF expression in several cancers, including ccRCC. nih.gov In VHL-deficient cells, RNA interference of HIF-2α reduces VEGF expression. nih.gov

Vessel Remodeling and Maturation: While HIF-1α is associated with the initial stages of angiogenesis in acute hypoxia, HIF-2α plays a more prominent role in chronic hypoxia, sustaining the expression of genes critical for vascular remodeling and maturation. mdpi.com It also induces the expression of angiopoietin-1 (ANG-1) and other factors that regulate vessel integrity. mdpi.com

Endothelial Cell Function: HIF-2α is highly expressed in vascular endothelial cells and was originally named endothelial PAS domain protein 1 (EPAS1). spandidos-publications.compnas.org In these cells, it uniquely regulates the adenosine (B11128) A2A receptor, which promotes angiogenesis. pnas.org

| HIF-2α Target Gene | Function in Angiogenesis | Reference |

|---|---|---|

| VEGF (Vascular Endothelial Growth Factor) | Stimulates endothelial cell proliferation, migration, and new vessel formation. | nih.govaacrjournals.org |

| ANG-1 (Angiopoietin-1) | Promotes vessel maturation and stabilization. | mdpi.com |

| VEGFR (VEGF Receptor) | Mediates the cellular effects of VEGF on endothelial cells. | amegroups.org |

| Adenosine A2A Receptor | Promotes endothelial cell proliferation and angiogenesis. | pnas.org |

Promotion of Cellular Proliferation and Cell Cycle Progression

Uncontrolled cell proliferation is a hallmark of cancer. HIF-2α actively promotes cell division and progression through the cell cycle, in stark contrast to HIF-1α, which often induces cell cycle arrest. capes.gov.brnih.gov

Interaction with c-Myc: HIF-2α enhances the transcriptional activity of the c-Myc oncogene, a master regulator of cell growth and proliferation. capes.gov.brnih.gov This collaboration promotes the expression of genes necessary for cell cycle progression. capes.gov.br

Regulation of Cyclins: HIF-2α directly induces the expression of Cyclin D1 (CCND1), a key protein that drives the G1/S transition in the cell cycle. nih.govencyclopedia.pubmdpi.com In VHL-deficient kidney cancer, HIF-2α's ability to activate Cyclin D1 is crucial for maintaining tumor growth. nih.gov

Overcoming Cell Cycle Arrest: While hypoxia can inhibit proliferation in normal cells, tumor cells adapt. encyclopedia.pubmdpi.com HIF-2α's ability to promote proliferation gives cancer cells a distinct survival advantage in the hypoxic tumor microenvironment. encyclopedia.pub

Maintenance of Cancer Stemness and Self-Renewal

Cancer stem cells (CSCs) are a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor initiation, growth, and relapse. HIF-2α is a key regulator in maintaining the "stemness" of these cells. spandidos-publications.commdpi.com

Upregulation of Stemness Factors: HIF-2α increases the self-renewal capacity of embryonic and cancer stem cells through the coordinated upregulation of core stemness transcription factors like Oct-4, Nanog, and Sox2. aacrjournals.orgnih.gov

MYC-HIF-2α Stemness Pathway: In certain leukemias, the MYC oncogene selectively activates a HIF-2α-driven stemness pathway exclusively in CSCs. aacrjournals.orgnih.gov This pathway is essential for maintaining the self-renewal capacity of the CSC population. aacrjournals.orgnih.govnih.gov

Suppression of p53 and ROS: To maintain an undifferentiated state, HIF-2α can suppress the p53 tumor suppressor and reduce levels of reactive oxygen species (ROS), which can otherwise induce differentiation or cell death. aacrjournals.orgnih.gov Reduced expression of HIF-2α in CSCs leads to increased p53 and ROS levels, inhibiting self-renewal. aacrjournals.orgnih.gov

Modulation of the Tumor Microenvironment and Immune Evasion

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. HIF-2α plays a pivotal role in shaping an immunosuppressive TME, allowing tumors to evade immune surveillance. mdpi.comresearchgate.net

Upregulation of Immune Checkpoints: HIF-2α can directly increase the expression of immune checkpoint proteins like Programmed death-ligand 1 (PD-L1) on the surface of cancer cells. techscience.comfrontiersin.org PD-L1 interacts with the PD-1 receptor on T cells, inhibiting their anti-tumor activity. frontiersin.org

Recruitment and Polarization of Immune Cells: HIF-2α influences the function of various immune cells within the TME. It promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-tumoral M2 phenotype and is essential for their migration. frontiersin.orgresearchgate.netjci.org Deletion of HIF-2α in myeloid cells can reduce TAM infiltration and slow tumor progression. jci.org

Regulation of Regulatory T cells (Tregs): HIF-2α is important for the function of regulatory T cells (Tregs), which suppress anti-tumor immune responses. mdpi.com Knockout of HIF-2α in Tregs has been shown to suppress tumor growth in mouse models. researchgate.net

Metabolic Crosstalk: HIF-2α activation leads to the production of metabolites like adenosine, which accumulate in the TME and suppress immune cell function. techscience.com HIF-2α blockade can disrupt the expression of CD73, an enzyme critical for producing immunosuppressive adenosine. techscience.com

| Mechanism | Effect on Tumor Microenvironment | Reference |

|---|---|---|

| PD-L1 Upregulation | Inhibits T-cell mediated killing of cancer cells. | techscience.comfrontiersin.org |

| Macrophage Polarization | Drives TAMs toward a pro-tumoral, immunosuppressive M2 phenotype. | researchgate.nettechscience.com |

| Treg Function | Supports the function of immunosuppressive regulatory T cells. | mdpi.comresearchgate.net |

| Adenosine Production | Creates an immunosuppressive metabolic environment. | techscience.com |

Non-Oncological Pathophysiological Roles of HIF-2α

Beyond its role in cancer, HIF-2α is involved in other physiological and pathophysiological processes, often related to the body's response to hypoxia.

Erythropoiesis: HIF-2α is a primary regulator of erythropoietin (Epo), the hormone that stimulates red blood cell production in response to low blood oxygen levels. spandidos-publications.compnas.org This function is critical for maintaining oxygen homeostasis in the body.

Inflammation: HIF-2α is an important regulator of innate immunity and macrophage function during inflammation. jci.org It can modulate macrophage migration and the expression of pro-inflammatory cytokines. frontiersin.orgjci.org

Embryonic Development: The proper regulation of HIF-2α is crucial for normal embryonic development, particularly for the development of the vasculature and the neural crest. mdpi.comlu.sebiorxiv.org Dysregulated HIF-2α levels can affect cell migration, proliferation, and stemness during embryogenesis. lu.sebiorxiv.org

Pulmonary Hypertension: HIF-2α has been implicated in the pathogenesis of pulmonary hypertension, a condition characterized by high blood pressure in the lung arteries, by promoting vascular remodeling.

Contribution to Pulmonary Hypertension

Pulmonary hypertension (PH) is a severe condition marked by high blood pressure in the pulmonary arteries. taylorfrancis.com Research has increasingly pointed to the significant role of HIF-2α in the development and progression of PH. taylorfrancis.comnih.gov

Studies have shown that HIF-2α is centrally involved in pulmonary vascular remodeling, a key feature of PH where the walls of the pulmonary arteries thicken and narrow. nih.govimperial.ac.uk This remodeling is partly driven by the endothelial-to-mesenchymal transition (EndMT), a process where endothelial cells acquire mesenchymal-like properties. Increased levels of HIF-2α in lung vascular endothelial cells have been found to promote EndMT, leading to vascular remodeling and the formation of occlusive lesions. nih.govnih.gov

Genetic studies in both humans and animals have solidified the link between HIF-2α signaling and PH. taylorfrancis.com For instance, individuals with gain-of-function mutations in the EPAS1 gene, which encodes HIF-2α, have been identified among patients with severe PH. taylorfrancis.com Conversely, mice with a specific deletion of the Hif2a gene in their endothelial cells are protected from developing hypoxia-induced PH. nih.govfrontiersin.org These findings underscore the pathogenic role of endothelial HIF-2α in PH. nih.govnih.gov The potential for HIF-2α inhibitors as a therapeutic approach for PH is an active area of preclinical research. frontiersin.org

Regulation of Erythropoiesis in Disease States

HIF-2α is a primary regulator of erythropoietin (EPO) production, the hormone essential for red blood cell formation (erythropoiesis). cam.ac.uk This function is particularly relevant in the context of renal anemia, a common complication of chronic kidney disease (CKD) characterized by insufficient EPO production. preprints.orgplos.org

In response to renal hypoxia, HIF-2α is stabilized in renal fibroblasts, leading to the transcription of the EPO gene. cam.ac.uk However, in CKD, this response is often impaired. plos.org The development of small-molecule HIF-2α agonists and prolyl hydroxylase (PHD) inhibitors, which prevent the degradation of HIF-α subunits, represents a novel therapeutic strategy for renal anemia. cam.ac.uknih.govresearchgate.net These agents aim to restore the body's natural ability to produce EPO. For example, a novel benzisothiazole derivative was identified as a potent HIF-2α agonist, demonstrating the potential to increase plasma EPO levels. nih.gov The synergistic use of HIF-2α agonists with PHD inhibitors is also being explored as a way to enhance the treatment of renal anemia. nih.gov

Conversely, inhibition of HIF-2α, a strategy used in cancer therapy for conditions like von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC), can lead to anemia as a side effect due to the reduction in EPO levels. onclive.comnih.gov

Influence on Macrophage Function and Inflammatory Responses

HIF-2α plays a complex and sometimes opposing role to HIF-1α in regulating macrophage function and inflammation. jci.org Macrophages are key immune cells that adapt their function in the hypoxic microenvironments of inflamed or tumor tissues. jci.orgnih.gov

In certain inflammatory contexts, HIF-2α in macrophages is required for mounting normal inflammatory responses. nih.gov It can directly regulate the expression of pro-inflammatory cytokines and chemokines. nih.govjci.org For example, myeloid-specific deletion of Hif2a in mice resulted in resistance to LPS-induced endotoxemia and a reduced ability to respond to inflammatory stimuli. nih.gov

However, in other settings, such as in adipose tissue inflammation associated with obesity, macrophage HIF-2α appears to have an anti-inflammatory role. diabetesjournals.org Overexpression of HIF-2α in macrophages has been shown to decrease the production of pro-inflammatory cytokines by inducing arginase 1. diabetesjournals.org This suggests that HIF-2α may help alleviate inflammation and improve insulin (B600854) resistance in this context. diabetesjournals.org The relative levels of HIF-1α and HIF-2α can be a marker for macrophage polarization, with HIF-1α being associated with the pro-inflammatory M1 phenotype and HIF-2α with the anti-inflammatory M2 phenotype. atsjournals.org

This dual role highlights the context-dependent function of HIF-2α in modulating inflammation. mdpi.com

Data Tables

General Properties of HIF-2α (EPAS1)

| Property | Description |

| Full Name | Endothelial PAS domain-containing protein 1 |

| Gene Symbol | EPAS1 |

| Protein Family | Basic helix-loop-helix (bHLH)/Per-Arnt-Sim (PAS) domain family of transcription factors |

| Function | A key mediator of the cellular response to hypoxia. It forms a heterodimer with HIF-1β (ARNT) to regulate the transcription of target genes involved in erythropoiesis, angiogenesis, cell proliferation, and inflammation. mdpi.comnih.gov |

| Primary Regulation | Under normoxic conditions, it is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. Under hypoxic conditions, this degradation is inhibited, allowing HIF-2α to accumulate and become active. nih.govnih.gov |

Conceptual Framework for Hif 2α Targeted Therapeutic Interventions E.g., Using Compounds Like Hif 2|a in 9

Rationale for Specific HIF-2α Antagonism in Disease

While structurally similar, HIF-1α and HIF-2α often have distinct and sometimes opposing roles in cancer progression. nih.gov The rationale for specifically targeting HIF-2α stems from its established role as a key oncogenic driver in several cancers, most notably in clear cell renal cell carcinoma (ccRCC). nih.govaacrjournals.orgnih.gov

In the vast majority of ccRCC cases, the VHL tumor suppressor gene is inactivated. mdpi.comaacrjournals.orgmdpi.com This loss of VHL function leads to the constant stabilization and accumulation of HIF-α subunits, even in normal oxygen conditions, a state known as pseudohypoxia. onclive.commdpi.com While both HIF-1α and HIF-2α are stabilized, a preponderance of evidence supports HIF-2α as the primary tumorigenic driver in ccRCC. nih.govaacrjournals.org In contrast, HIF-1α is often found to be deleted or mutated in these tumors and can even act as a tumor suppressor. aacrjournals.orgmdpi.com

HIF-2α drives the transcription of a specific set of genes critical for tumor development, including VEGF, Platelet-Derived Growth Factor B (PDGFB), Cyclin D1, and CXCR4, which promote angiogenesis, proliferation, and cell survival. nih.govmdpi.com Expression of HIF-2α has been shown to induce the formation of renal cancer cell xenografts, while its suppression inhibits their growth. nih.gov Therefore, the specific antagonism of HIF-2α offers a targeted therapeutic strategy to shut down a crucial driver of ccRCC, potentially with greater efficacy and fewer side effects than targeting downstream pathways like VEGF signaling alone. nih.govaacrjournals.org Beyond ccRCC, HIF-2α has also been identified as an oncogene in various other tumors, including neuroblastoma and some lung cancers, further broadening the rationale for its targeted inhibition. spandidos-publications.com

Table 1: Key Proteins in the HIF-2α Pathway

| Protein | Function in the Pathway | Relevance to Disease |

|---|---|---|

| HIF-2α (EPAS1) | Oxygen-sensitive subunit of the HIF-2 transcription factor. Dimerizes with ARNT to activate target genes under hypoxic conditions. onclive.comnih.gov | Acts as a key oncogenic driver in clear cell renal cell carcinoma (ccRCC) and other cancers by promoting angiogenesis and cell proliferation. nih.govaacrjournals.orgmdpi.com |

| ARNT (HIF-1β) | Constitutively expressed β-subunit that is the obligate heterodimerization partner for HIF-α subunits (HIF-1α and HIF-2α). onclive.comnih.gov | Essential for the formation of the active HIF-2 transcriptional complex. Disrupting its dimerization with HIF-2α is the goal of inhibitor compounds. aacrjournals.orgnih.gov |

| VHL | Von Hippel-Lindau tumor suppressor protein. Part of an E3 ubiquitin ligase complex that targets HIF-α subunits for degradation under normal oxygen levels. onclive.commdpi.com | Frequently inactivated in ccRCC, leading to constitutive stabilization of HIF-2α and a "pseudohypoxic" state that drives tumor growth. mdpi.comaacrjournals.orgmdpi.com |

Historical Challenges in Targeting Transcription Factors and HIF-2α's Unique Druggable Pocket

For many years, transcription factors were broadly considered "undruggable" targets for small-molecule drugs. nih.govnih.gov This perception arose from several intrinsic challenges. Unlike enzymes with well-defined active sites, transcription factors often lack deep catalytic pockets for small molecules to bind. csmres.co.uk Their function relies on large, complex protein-protein interactions (like the dimerization of HIF-2α and ARNT) and protein-DNA interactions, which are difficult to disrupt with small molecules. aacrjournals.org

The breakthrough in targeting HIF-2α came from the discovery of a unique structural feature. nih.govnih.gov Biophysical studies and nuclear magnetic resonance spectroscopy revealed a large, pre-formed internal cavity (approximately 290 ų) within the PAS-B domain of the HIF-2α subunit. plos.orgnih.govnih.govresearchgate.net This pocket is notably absent in the highly similar HIF-1α, providing a basis for selective inhibition. plos.orgnih.gov This discovery, pioneered by researchers at UT Southwestern Medical Center, transformed HIF-2α from an intractable target into a druggable one. utsouthwestern.edu It was hypothesized that this internal cavity could serve as a foothold for a small-molecule drug, allowing for a novel mechanism of inhibition. nih.govutsouthwestern.eduplos.org

Allosteric Inhibition as a Therapeutic Strategy

The discovery of the internal cavity in the HIF-2α PAS-B domain paved the way for a therapeutic strategy known as allosteric inhibition. csmres.co.ukaacrjournals.org Instead of trying to block the large surface area involved in the HIF-2α/ARNT interaction directly, allosteric inhibitors like HIF-2α-IN-9 and the FDA-approved drug Belzutifan (B610325) bind within this internal, distant pocket. csmres.co.uknih.govresearchgate.net

This binding is not inert; it induces critical conformational changes in the HIF-2α protein structure. csmres.co.uknih.gov These structural perturbations propagate from the internal cavity to the exterior surface of the PAS-B domain, specifically affecting the interface required for dimerization with ARNT. csmres.co.uknih.gov The binding of the allosteric inhibitor destabilizes the heterodimer, preventing HIF-2α from effectively partnering with ARNT. aacrjournals.orgnih.gov

By disrupting the formation of the functional HIF-2α/ARNT complex, these inhibitors effectively block the entire downstream transcriptional program. aacrjournals.orgnih.gov The HIF-2 complex can no longer bind to hypoxia-response elements (HREs) on the DNA of its target genes, leading to a reduction in the expression of proteins that drive cancer growth, such as VEGF-A. medchemexpress.comaacrjournals.org This selective, allosteric mechanism provides a powerful and specific method for neutralizing the oncogenic activity of HIF-2α. aacrjournals.orgresearchgate.net

Table 2: Properties of Representative HIF-2α Inhibitors

| Compound | Mechanism | Reported Activity / Potency |

|---|---|---|

| HIF-2α-IN-9 | Allosteric inhibitor of HIF-2α. medchemexpress.commedchemexpress.com | Inhibits VEGF-A with an IC50 of 305 nM. medchemexpress.commedchemexpress.com |

| Belzutifan (PT2977) | Selective, orally active allosteric inhibitor of HIF-2α. nih.govmedchemexpress.com | Disrupts HIF-2α/ARNT dimerization with a Ki of 20 nM; inhibits transcriptional activity with an IC50 of 17 nM. nih.govmedchemexpress.com |

| PT2385 | First-in-class, selective allosteric antagonist of HIF-2α. aacrjournals.orgnih.gov | Inhibits HIF-2α-dependent gene expression and causes tumor regression in preclinical ccRCC models. aacrjournals.org |

| PT2399 | Potent and selective HIF-2α antagonist that binds to the PAS B domain. medchemexpress.com | Binds to HIF-2α PAS B domain with an IC50 of 6 nM. medchemexpress.com |

Preclinical Research and Molecular Pharmacology of Hif 2α Inhibitors E.g., Hif 2|a in 9

Mechanisms of Inhibitor Action at the Molecular Level

HIF-2α exerts its transcriptional activity by forming a heterodimer with the constitutively expressed HIF-1β (also known as ARNT). arcusbio.commdpi.com This dimerization is mediated by the Per-ARNT-Sim (PAS) domains of both proteins. mdpi.compnas.org Small molecule inhibitors, such as HIF-2α-IN-9, are designed to allosterically disrupt this crucial protein-protein interaction. nih.govresearchgate.net By binding to a specific pocket within the HIF-2α PAS-B domain, these inhibitors induce conformational changes that prevent its effective binding to HIF-1β. nih.govplos.org This disruption of the HIF-2α/HIF-1β heterodimer is a key mechanism for inhibiting the transcription of HIF-2α target genes. arcusbio.comarcusbio.com

The target for these inhibitors is a unique, largely hydrophobic, and pre-formed internal cavity within the PAS-B domain of HIF-2α. nih.govarcusbio.comacs.org This cavity is not present in the highly homologous HIF-1α, which contributes to the selectivity of these inhibitors. nih.gov The binding of inhibitors to this pocket is stabilized by a combination of van der Waals forces and specific electrostatic interactions. nih.gov For instance, X-ray crystallography studies have revealed key interactions, such as hydrogen bonds with specific amino acid residues within the pocket. nih.govnih.gov The size and shape complementarity between the inhibitor and the cavity are critical for high-affinity binding. nih.gov

The binding of an inhibitor within the PAS-B domain's internal cavity triggers subtle but critical conformational changes in the HIF-2α protein. nih.govplos.orgnih.gov These allosteric changes propagate to the protein's surface, particularly affecting the β-sheet interface that is essential for dimerization with HIF-1β. nih.govplos.org Molecular dynamics simulations have shown that inhibitor binding can lead to twisting and bending deformations of this β-sheet surface, which reduces its ability to optimally interact with its HIF-1β counterpart. plos.org These induced conformational shifts are the direct cause of the disruption of the HIF-2α/HIF-1β heterodimer. nih.gov

In Vitro Cellular and Biochemical Characterization

A hallmark of effective HIF-2α inhibitors is their ability to selectively suppress the expression of genes regulated by HIF-2α, while having minimal impact on HIF-1α-dependent genes. nih.govarcusbio.com In various cancer cell lines, treatment with these inhibitors leads to a significant reduction in the mRNA and protein levels of well-established HIF-2α target genes. These include genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), cell cycle progression, like Cyclin D1 (CCND1), and erythropoiesis, such as Erythropoietin (EPO). arrowheadpharma.commdpi.com The selectivity for HIF-2α is a crucial feature, as HIF-1α can have different and sometimes opposing roles in tumor biology. nih.gov

| Gene | Function | HIF-α Isoform Specificity | Effect of Inhibitor |

|---|---|---|---|

| EPO | Erythropoiesis | HIF-2α | Strongly Inhibited |

| PAI1 (SERPINE1) | Fibrinolysis | HIF-2α | Strongly Inhibited |

| PDK1 | Glycolysis | HIF-1α | Minimally Altered |

| PGK1 | Glycolysis | HIF-1α | Minimally Altered |

Data based on findings from Arcus Biosciences showing selective inhibition of HIF-2α target genes. arcusbio.com

Reporter gene assays are a standard in vitro method to quantify the transcriptional activity of HIF-2α and the efficacy of its inhibitors. arrowheadpharma.comnih.gov In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE), the DNA sequence to which the HIF heterodimer binds. mdpi.comnih.gov In the presence of a functional HIF-2α, the reporter gene is expressed at high levels. Treatment with a HIF-2α inhibitor leads to a dose-dependent decrease in reporter gene activity, providing a quantitative measure of the inhibitor's potency in a cellular context. molbiolcell.org These assays have consistently demonstrated the ability of compounds like HIF-2α-IN-9 to effectively block HIF-2α-mediated transcription. arcusbio.comarcusbio.com

| Compound | Target | IC50 (µM) |

|---|---|---|

| HIF-2α Inhibitor (Series 1) | HIF-2α | 0.03 |

| HIF-2α Inhibitor (Series 2) | HIF-2α | 0.01 |

| HIF-2α Inhibitor (Series 3) | HIF-2α | 0.02 |

IC50 values represent the concentration of the inhibitor required to reduce the HIF-2α reporter activity by 50%, indicating potency. Data adapted from Arcus Biosciences. arcusbio.com

Anti-Proliferative and Apoptotic Effects in VHL-Deficient Cancer Cell Lines

The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in clear cell renal cell carcinoma (ccRCC), leading to the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α) subunits, particularly HIF-2α. This stabilization drives tumor progression. nih.govfrontiersin.org Consequently, targeting HIF-2α has emerged as a key therapeutic strategy.

In VHL-deficient ccRCC cell lines, such as 786-O and A498, which primarily express HIF-2α, its inhibition has demonstrated significant anti-tumor effects. nih.govfrontiersin.org While the inhibition of HIF-2α does not typically alter the autonomous proliferation of these cells under standard in vitro culture conditions, it significantly impairs their ability to form colonies in soft agar (B569324) and to establish tumors in xenograft models. nih.govfrontiersin.org This suggests that the pro-proliferative effects of HIF-2α are more pronounced in an in vivo microenvironment. frontiersin.org

Studies have shown that HIF-2α promotes cell proliferation by upregulating key cell cycle regulators. jkcvhl.com In VHL-deficient ccRCC cells, HIF-2α specifically activates the transcription of genes like CCND1 (encoding Cyclin D1) and TGFα (transforming growth factor-alpha). nih.gov Cyclin D1 is a crucial protein for cell cycle progression, and its increased expression is associated with disease progression in RCC. mdpi.com Knockdown of CCND1 in these cell lines has been shown to reduce tumor growth in vivo. mdpi.com Furthermore, HIF-2α can enhance the transcriptional activity of the c-Myc oncogene, leading to increased expression of c-Myc target genes involved in cell cycle progression, such as Cyclin D2 and E2F1. nih.govnih.gov This contrasts with HIF-1α, which has been shown to antagonize c-Myc function. nih.gov

Regarding apoptosis, the role of HIF-2α can be context-dependent. In some cancer types like glioma, HIF-2α has been reported to increase apoptosis. dovepress.com However, in the context of VHL-deficient RCC, the inhibition of HIF-2α signaling is generally associated with anti-proliferative rather than direct, widespread apoptotic effects in vitro. For instance, in A498 renal cancer cells, which are sensitive to TRAIL-induced apoptosis, sensitivity is linked to high levels of HIF-2α, which upregulates the TRAIL receptor DR5. oup.com Lowering HIF-2α levels in these cells reduces DR5 expression and abrogates this sensitivity. oup.com

Table 1: Effects of HIF-2α Inhibition on VHL-Deficient Cancer Cell Lines

| Cell Line | HIF-2α Status | Effect of HIF-2α Inhibition/Knockdown | Key Findings |

|---|---|---|---|

| 786-O (ccRCC) | VHL-deficient, HIF-2α positive | Impaired tumor formation in vivo; no significant effect on in vitro proliferation under standard conditions. nih.govfrontiersin.orgplos.org | HIF-2α is necessary for tumor growth in vivo. nih.govplos.org |

| A498 (ccRCC) | VHL-deficient, HIF-2α positive | Dramatically inhibited tumor growth in vivo; no significant effect on in vitro proliferation. plos.org | Inhibition of HIF-2α is sufficient to suppress tumor growth. plos.org |

| RCC4 (ccRCC) | VHL-deficient, expresses both HIF-1α and HIF-2α | Attenuated normoxic in vitro cell proliferation. frontiersin.org | HIF-2α has a more direct pro-proliferative role in these cells compared to 786-O. frontiersin.org |

| A498 (ccRCC) | VHL-deficient, HIF-2α positive | Decreased sensitivity to TRAIL-induced apoptosis. oup.com | HIF-2α regulates DR5 expression, influencing apoptosis sensitivity. oup.com |

Modulation of Angiogenic Pathways in Endothelial Cells

HIF-2α is a critical regulator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov Its expression is particularly prominent in vascular endothelial cells. frontiersin.orgaging-us.com HIF-2α contributes to angiogenesis by upregulating a suite of genes involved in the initiation, remodeling, and maturation of blood vessels. amegroups.org

One of the most critical target genes of HIF-2α in angiogenesis is Vascular Endothelial Growth Factor (VEGF). frontiersin.orgamegroups.org HIF-2α directly induces the transcription of VEGF and its receptors, VEGFR-1 and VEGFR-2, by binding to hypoxia response elements (HREs) in their promoters under hypoxic conditions. amegroups.org VEGF is a potent and specific growth factor for endothelial cells and also acts as a survival factor for them. amegroups.org In endothelial cells, knockdown of HIF-2α has been shown to significantly reduce hypoxia-induced VEGF production, which in turn impairs endothelial cell colony formation and tube formation, key steps in angiogenesis. aging-us.com

Beyond VEGF, HIF-2α regulates other important angiogenic factors. It can induce the expression of angiopoietin-1 (ANG-1), which is involved in the detachment of pericytes from endothelial cells, a crucial step for initiating vascular remodeling and the formation of new vessels. mdpi.com HIF-2α also plays a role in vascular maturation. mdpi.comnih.gov Mouse models with HIF-2α deletion exhibit defects in vascular remodeling during embryonic development, leading to vessel leakage and hemorrhage, highlighting its necessity for the proper maturation of newly formed vessels. aging-us.comamegroups.orgmdpi.com

While both HIF-1α and HIF-2α regulate angiogenesis, they have distinct roles. HIF-1α is typically associated with the initial response to acute hypoxia, promoting a metabolic shift and initiating angiogenesis. mdpi.comnih.gov In contrast, HIF-2α is more involved in the response to chronic hypoxia, sustaining the expression of genes required for vascular remodeling and maturation. mdpi.comnih.gov This functional distinction is sometimes referred to as the "HIF switch". nih.gov

Table 2: HIF-2α Target Genes Involved in Angiogenesis

| Target Gene | Function in Angiogenesis | Regulation by HIF-2α |

|---|---|---|

| VEGF | Stimulates endothelial cell growth, proliferation, and survival. amegroups.org | Directly induced by HIF-2α binding to HREs. amegroups.org |

| VEGFR-1/VEGFR-2 | Receptors for VEGF, mediating its angiogenic signals. amegroups.org | Directly induced by HIF-2α. amegroups.org |

| Angiopoietin-1 (ANG-1) | Promotes vascular remodeling and maturation. mdpi.com | Induced by HIF-2α. mdpi.com |

| PAI-1 | Inhibitor of plasminogen activators, involved in extracellular matrix remodeling. | Shown to be a HIF-2α target gene. nih.gov |

Impact on Cancer Cell Metabolism and Glucose Uptake

Cancer cells undergo metabolic reprogramming to support their rapid proliferation, often characterized by a shift towards glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. dovepress.comnih.gov Hypoxia-inducible factors play a central role in this metabolic adaptation. nih.gov

While HIF-1α is traditionally viewed as the primary driver of the glycolytic switch by upregulating most glycolytic enzymes, HIF-2α also has a significant, though sometimes distinct, role in cancer cell metabolism. jkcvhl.comnih.gov In the context of VHL-deficient renal cell carcinoma, HIF-2α is the key driver of tumorigenesis and influences metabolic pathways. nih.govdovepress.com

One of the key metabolic genes regulated by HIF-2α in ccRCC is SLC2A1, which encodes the glucose transporter 1 (GLUT1). jkcvhl.commdpi.complos.org Increased expression of GLUT1 facilitates higher glucose uptake by cancer cells, fueling the elevated rates of glycolysis. mdpi.comportlandpress.com Studies have shown that in VHL-deficient RCC cells, HIF-2α induces the expression of GLUT1. mdpi.com This increased glucose uptake is critical for tumor formation, as glucose deprivation or blocking GLUT1 activity can inhibit tumor growth and induce apoptosis in these cells. mdpi.com High levels of GLUT1 mRNA have been correlated with higher tumor grade and poorer prognosis in ccRCC patients. mdpi.com

In addition to glucose transport, HIF-2α influences other metabolic pathways. It has been implicated in the regulation of lipid metabolism, contributing to the "clear cell" phenotype of ccRCC, which is characterized by the accumulation of lipids and glycogen. nih.gov HIF-2α controls the expression of Perilipin 2 (PLIN2), a protein that regulates the storage and breakdown of lipids in lipid droplets. nih.gov

Interestingly, the metabolic roles of HIF-1α and HIF-2α can be opposing. HIF-1α generally promotes a shift away from mitochondrial respiration by upregulating pyruvate (B1213749) dehydrogenase kinase (PDK), which inhibits the entry of pyruvate into the TCA cycle. jkcvhl.comnih.gov In contrast, some studies suggest that HIF-2α can lead to a more oxidative phenotype in tumors, which may contribute to a more aggressive tumor profile. jkcvhl.com

Table 3: HIF-2α's Influence on Cancer Cell Metabolism

| Metabolic Process | Key Gene/Protein | Role of HIF-2α | Consequence for Cancer Cells |

|---|---|---|---|

| Glucose Uptake | GLUT1 (encoded by SLC2A1) | Induces expression in VHL-deficient ccRCC. mdpi.com | Increased glucose availability for glycolysis, supporting proliferation. mdpi.comportlandpress.com |

| Glycolysis | Enolase 2 (ENO2) | Induces expression in ccRCC. mdpi.com | Supports the glycolytic pathway. mdpi.com |

| Lipid Metabolism | Perilipin 2 (PLIN2) | Controls expression. nih.gov | Regulates lipid storage, contributing to the clear cell phenotype. nih.gov |

| Mitochondrial Metabolism | - | Can reduce mitochondrial content and biogenesis factors. nih.gov | May lead to reduced fatty acid and glucose oxidation. nih.gov |

Effects on Cell Cycle Progression and Differentiation

HIF-2α exerts significant influence over cell cycle progression and cellular differentiation, often in a manner distinct from its counterpart, HIF-1α. These effects are crucial for its role as an oncogenic driver in several cancers. nih.govpnas.org

In VHL-deficient renal cell carcinoma (RCC), HIF-2α is a key promoter of cell proliferation. jkcvhl.comencyclopedia.pub It achieves this by transcriptionally upregulating critical cell cycle genes. A primary target is CCND1, the gene encoding Cyclin D1. jkcvhl.comnih.gov Cyclin D1 partners with cyclin-dependent kinases (CDK4/6) to drive cells through the G1/S transition, a key checkpoint in the cell cycle. mdpi.com The induction of Cyclin D1 by HIF-2α is a well-established mechanism for its pro-proliferative effect in RCC. mdpi.comencyclopedia.pub Furthermore, HIF-2α can cooperate with the proto-oncogene c-Myc to enhance its transcriptional activity. nih.govnih.govmdpi.com This collaboration leads to increased expression of c-Myc target genes that promote cell cycle progression, such as Cyclin D2 and E2F1, while repressing inhibitors like p21 and p27. nih.govnih.gov This contrasts with HIF-1α, which often inhibits c-Myc and can induce cell cycle arrest. nih.govnih.gov The specific inhibition of HIF-2α in RCC models has confirmed that the cell cycle is a primary pathway under its control. encyclopedia.pubmdpi.com

Beyond proliferation, HIF-2α plays a critical role in maintaining an undifferentiated, stem-cell-like state in certain cancer types. In neuroblastoma, HIF-2α is highly expressed in tumor-initiating cells (TICs) and functions to suppress differentiation. pnas.org Knockdown of HIF-2α in these cells leads to a reduction in stem cell markers like Nestin and CD133, and a corresponding increase in markers of sympathetic neuronal differentiation. pnas.orgoaepublish.com This suggests that HIF-2α actively maintains the immature, and often more aggressive, phenotype of these cancer stem cells. pnas.org Similarly, in other contexts, HIF-2α has been linked to the regulation of factors like Oct4, a key pluripotency gene, which can further promote a stem-cell-like state and cell growth. nih.gov HIF-2α has also been shown to play a role in the differentiation of immune cells, such as T helper (Th) cells, where it is required for the expression of IL-9 in Th9 cells and can suppress regulatory T cell (Treg) differentiation. nih.govresearchgate.net

Table 4: Regulation of Cell Cycle and Differentiation by HIF-2α

| Process | Key Target/Partner | Mechanism | Outcome |

|---|---|---|---|

| Cell Cycle Progression | Cyclin D1 | Transcriptional upregulation by HIF-2α. nih.govmdpi.com | Promotes G1/S transition and proliferation. mdpi.com |

| Cell Cycle Progression | c-Myc | Enhances c-Myc transcriptional activity. nih.govnih.gov | Increased expression of pro-proliferative genes (e.g., Cyclin D2, E2F1). nih.govnih.gov |

| Cell Differentiation (Neuroblastoma) | Stem cell markers (Nestin, CD133) | Maintains expression. oaepublish.com | Suppresses neuronal differentiation, maintaining a stem-like state. pnas.org |

| Cell Differentiation (T cells) | IL-9 | Required for expression in Th9 cells. nih.gov | Promotes Th9 differentiation. nih.govresearchgate.net |

In Vivo Efficacy Studies in Preclinical Animal Models

Inhibition of Tumor Growth in Renal Cell Carcinoma Xenograft Models

Preclinical studies using renal cell carcinoma (RCC) xenograft models have been instrumental in validating HIF-2α as a critical oncogenic driver and a viable therapeutic target. In these models, human RCC cells, particularly those with VHL-deficiency like 786-O and A498, are implanted into immunocompromised mice. nih.govplos.org

A foundational finding from these studies is that the inhibition of HIF-2α is both necessary and sufficient to suppress the growth of VHL-defective tumors. nih.govplos.org Early experiments using short hairpin RNAs (shRNAs) to specifically downregulate HIF-2α in 786-O and A498 cells demonstrated a dramatic impairment of tumor growth in vivo, whereas the same intervention had little effect on cell proliferation in standard 2D cell culture. plos.org Conversely, reintroducing a stabilized form of HIF-2α into VHL-replete RCC cells was sufficient to overcome the tumor-suppressive effect of pVHL and restore tumor growth. aacrjournals.org These genetic studies provided strong evidence that targeting HIF-2α could be an effective anti-cancer strategy.

The development of small-molecule inhibitors that specifically antagonize HIF-2α has further solidified this concept. Compounds like PT2385 (also known as MK-3795) and its successor, belzutifan (B610325) (MK-6482), work by allosterically blocking the dimerization of HIF-2α with its partner, ARNT (HIF-1β), thereby inhibiting its transcriptional activity. aacrjournals.orgnih.gov In multiple ccRCC xenograft models, oral administration of these inhibitors has led to significant, dose-dependent tumor regression. nih.govmdpi.comaacrjournals.orgnih.gov

The anti-tumor activity of these inhibitors in xenograft models correlates with on-target pharmacodynamic effects. Treatment with HIF-2α inhibitors leads to a significant reduction in the expression of well-established HIF-2α target genes within the tumors, including those involved in angiogenesis (VEGF-A), cell cycle progression (CCND1), and metabolism (GLUT1). nih.govaacrjournals.org This is often accompanied by a decrease in circulating levels of tumor-derived human VEGF-A, providing a systemic biomarker of target engagement and efficacy. aacrjournals.org Other novel HIF-2α inhibitors, such as BPI-452080 and AB521, have also shown dose-dependent tumor reduction in preclinical RCC xenograft studies, further supporting the robustness of this therapeutic approach. mdpi.com

Table 5: Efficacy of HIF-2α Inhibitors in RCC Xenograft Models

| Inhibitor | Model(s) | Key In Vivo Efficacy Findings |

|---|---|---|

| PT2385 (MK-3795) | 786-O and A498 ccRCC xenografts | Caused dramatic, dose-dependent tumor regressions. aacrjournals.orgnih.gov |

| Belzutifan (MK-6482) | ccRCC xenografts | Associated with significant tumor regression. nih.gov |

| PT2399 | Orthotopic ccRCC xenografts | Caused tumor regression in a large panel of ccRCC models. nih.gov |

| BPI-452080 | RCC xenografts | Showed a dose-dependent decrease in tumor size. mdpi.com |

| AB521 | RCC xenografts | Demonstrated dose-dependent tumor reduction. mdpi.com |

| DFF332 | VHL-deficient ccRCC xenografts | Showed significant antitumor efficacy. aacrjournals.org |

Evaluation of Efficacy in Genetically Engineered Mouse Models of HIF-2α-Driven Cancers

Genetically engineered mouse models (GEMMs) provide a more physiologically relevant system to study cancer development and therapeutic responses compared to xenografts, as tumors arise in their native microenvironment within an immunocompetent host.

In the context of HIF-2α-driven cancers, GEMMs have been crucial for understanding its role. For instance, mouse models of VHL-deficient ccRCC have confirmed that the initiation of cancer requires both HIF-1α and HIF-2α. frontiersin.org However, as the tumors progress, HIF-2α emerges as the primary oncogenic driver, while HIF-1α can act as a tumor suppressor. frontiersin.org This highlights the specific dependency of established ccRCC on HIF-2α.

Studies using GEMMs of other cancers have revealed the context-dependent nature of HIF-2α's function. In a GEMM of Kras-driven non-small cell lung cancer (NSCLC), the loss of HIF-2α surprisingly promoted tumor development. pnas.org This suggests that in this specific cancer context, HIF-2α may have a tumor-suppressive role. pnas.org

Conversely, in models of hepatocellular carcinoma (HCC) and colitis-associated colon carcinoma, myeloid-specific deletion of Hif2a (the gene encoding HIF-2α) led to reduced tumor-associated macrophage (TAM) infiltration. jci.org In the HCC model, this was associated with reduced tumor cell proliferation and progression, indicating that HIF-2α in immune cells can create a pro-tumoral microenvironment. jci.org Similarly, in a neuroblastoma model, silencing HIF-2α in tumor-initiating cells led to tumors that were less vascularized, more necrotic, and more differentiated, ultimately inhibiting aggressive tumor growth. pnas.org

These GEMM studies underscore the complex and often tissue-specific roles of HIF-2α. While it is a clear oncogenic driver in ccRCC, its function in other cancers and in different cell types within the tumor microenvironment can vary, ranging from pro-tumoral to tumor-suppressive. This complexity is critical for considering the broader application of HIF-2α inhibitors.

Table 6: Summary of HIF-2α Function in Various Genetically Engineered Mouse Models

| Cancer Type | Genetic Model | Key Findings on HIF-2α Function |

|---|---|---|

| Renal Cell Carcinoma (RCC) | Renal epithelium-specific VHL/Hif inactivation | HIF-2α is essential for tumor progression. frontiersin.org |

| Non-Small Cell Lung Cancer (NSCLC) | Inducible KrasG12D with Hif-2α deletion | Loss of HIF-2α promoted tumor development, suggesting a tumor-suppressor role. pnas.org |

| Hepatocellular Carcinoma (HCC) | Myeloid-specific Hif2a deletion | Reduced TAM infiltration and tumor progression. jci.org |

| Colitis-Associated Colon Carcinoma | Myeloid-specific Hif2a deletion | Reduced TAM infiltration. jci.org |

| Neuroblastoma | Xenografts from HIF-2α silenced cells | Silencing HIF-2α inhibited tumor growth and promoted differentiation. pnas.org |

Modulation of Angiogenesis in Tumor Microenvironment Models

Hypoxia-inducible factor 2α (HIF-2α) is a critical regulator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. amegroups.orgnih.gov HIF-2α promotes angiogenesis by upregulating the expression of key angiogenic factors. amegroups.org The tumor microenvironment is often characterized by hypoxia, or low oxygen levels, which leads to the stabilization of HIF-2α. nih.govarchivesofmedicalscience.com This stabilization triggers a cascade of events promoting the formation of new, albeit often abnormal and leaky, blood vessels that supply the tumor with nutrients and oxygen. abcam.com

One of the most significant target genes of HIF-2α in the context of angiogenesis is Vascular Endothelial Growth Factor (VEGF). amegroups.orgnih.gov HIF-2α directly binds to the hypoxia-response element (HRE) in the VEGF promoter, leading to increased VEGF expression. amegroups.org VEGF, in turn, stimulates the proliferation and migration of endothelial cells, the primary cells lining the blood vessels. amegroups.org In addition to VEGF, HIF-2α also regulates other pro-angiogenic factors such as angiopoietin-2 (ANGPT2), fibroblast growth factor (FGF), and stromal cell-derived factor 1 (SDF-1). abcam.com

Preclinical studies utilizing HIF-2α inhibitors, such as HIF-2α-IN-9, have demonstrated their potential to modulate angiogenesis in tumor models. These inhibitors function by binding to the HIF-2α protein and disrupting its ability to form a functional heterodimer with its partner, ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), thereby preventing the transcription of its target genes. nih.gov

In various tumor xenograft models, the administration of HIF-2α inhibitors has been shown to decrease the expression of VEGF and other angiogenic factors. nih.govnih.gov This reduction in pro-angiogenic signaling leads to a decrease in microvessel density within the tumor, indicating an anti-angiogenic effect. mdpi.com For instance, in models of renal cell carcinoma (RCC), where HIF-2α is often constitutively active due to mutations in the von Hippel-Lindau (VHL) gene, HIF-2α inhibitors have shown significant anti-tumor activity, which is partly attributed to their anti-angiogenic effects. nih.govaacrjournals.org

Furthermore, HIF-2α has been implicated in the mobilization and function of tumor-associated macrophages (TAMs), which can also contribute to angiogenesis. nih.gov By inhibiting HIF-2α, it may be possible to alter the phenotype of TAMs, reducing their pro-angiogenic activity. nih.gov

The table below summarizes the key HIF-2α target genes involved in angiogenesis and the observed effects of HIF-2α inhibition in preclinical models.

| Target Gene | Function in Angiogenesis | Effect of HIF-2α Inhibition |

| VEGF | Stimulates endothelial cell proliferation and migration. amegroups.org | Decreased expression, leading to reduced microvessel density. nih.govnih.gov |

| ANGPT2 | Promotes vascular destabilization and sprouting. abcam.com | Downregulation, contributing to vessel normalization. |

| FGF | Stimulates endothelial cell growth and proliferation. abcam.com | Reduced expression, inhibiting angiogenesis. |

| SDF-1 | Chemoattractant for endothelial progenitor cells. abcam.com | Decreased levels, impairing the recruitment of vascular precursors. |

| VEGFR | Receptor for VEGF, mediates its downstream signaling. amegroups.org | Potential for indirect downregulation through reduced VEGF levels. |

It is important to note that while both HIF-1α and HIF-2α contribute to angiogenesis, they can have distinct and sometimes opposing roles depending on the cell type and context. nih.govnih.gov HIF-2α appears to be a dominant regulator of VEGF in certain tumor types, making it a particularly attractive target for anti-angiogenic therapy. nih.govnih.gov

Systemic Effects on HIF-2α Target Genes (e.g., Erythropoietin Levels in Animal Models)

Beyond its role in the tumor microenvironment, HIF-2α plays a crucial part in systemic physiological processes, most notably in the regulation of erythropoiesis, the production of red blood cells. pnas.orgsah.org.ar The primary hormone governing this process is erythropoietin (EPO), which is mainly produced by the kidneys in adults. ashpublications.orgjci.org The expression of the EPO gene is tightly regulated by oxygen levels and is a key target of HIF-2α. sah.org.arnih.gov

Under hypoxic conditions, HIF-2α is stabilized in renal interstitial fibroblast-like cells, where it binds to the HRE in the EPO gene promoter and enhancer regions, leading to a significant increase in EPO transcription and subsequent secretion into the bloodstream. sah.org.arresearchgate.net This systemic increase in EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, ultimately increasing the red blood cell mass and the oxygen-carrying capacity of the blood. pnas.org

Preclinical studies in animal models have consistently demonstrated that HIF-2α is the dominant HIF-α isoform controlling EPO production in adults under both normal and stress-induced conditions. pnas.orgsah.org.ar Genetic knockout or inhibition of HIF-2α in mice leads to a significant reduction in renal Epo mRNA levels and circulating EPO, resulting in anemia. pnas.orgresearchgate.net Conversely, stabilization of HIF-2α leads to polycythemia (an excess of red blood cells) due to EPO overproduction. sah.org.ar

The administration of HIF-2α inhibitors like HIF-2α-IN-9 in animal models has been shown to effectively reduce systemic EPO levels. aacrjournals.org This on-target effect serves as a critical pharmacodynamic biomarker for assessing the in vivo activity of these inhibitors. aacrjournals.org For example, in preclinical studies of HIF-2α antagonists, a dose-dependent reduction in plasma EPO levels is often used to confirm target engagement and to guide dose selection for efficacy studies. aacrjournals.org

While HIF-1α can also bind to the EPO HRE, its role in regulating adult EPO production appears to be minor compared to HIF-2α. pnas.orgnih.gov Studies have shown that the acute deletion of Hif-1α in adult mice does not significantly affect EPO levels, whereas the deletion of Hif-2α has a profound impact. pnas.org

The table below summarizes the systemic effects of HIF-2α on its target gene EPO and the consequences observed in animal models.

| Target Gene | Physiological Function | Effect of HIF-2α Inhibition in Animal Models |

| EPO | Stimulates red blood cell production in the bone marrow. sah.org.ar | Decreased renal Epo mRNA and circulating EPO levels, leading to anemia. aacrjournals.orgpnas.orgresearchgate.net |

It is noteworthy that HIF-2α also regulates other genes involved in iron metabolism, such as hepcidin, although this regulation is often indirect and mediated through EPO-induced changes in erythropoiesis. ashpublications.orghaematologica.org The systemic effects of HIF-2α inhibitors on these and other target genes are an active area of research.

Structural Biology and Computational Approaches for Inhibitor Design

X-ray Crystallography of Inhibitor-Bound HIF-2α Complexes

The design of potent and selective HIF-2α inhibitors has been greatly facilitated by structural biology, particularly X-ray crystallography. pnas.orgacs.org The HIF-2α protein contains two Per-ARNT-Sim (PAS) domains, designated PAS-A and PAS-B. nih.gov The PAS-B domain of HIF-2α was discovered to harbor a large, cryptic, and solvent-inaccessible internal cavity. pnas.orgnih.gov This cavity, approximately 290 ų in size, is not present in the highly homologous HIF-1α, providing a structural basis for the development of selective HIF-2α inhibitors. pnas.orgnih.gov

X-ray crystal structures of the HIF-2α PAS-B domain in complex with its heterodimerization partner, ARNT, have revealed the atomic details of their interaction. pnas.org Crucially, crystallographic studies of HIF-2α PAS-B bound to small-molecule inhibitors, including precursors to HIF-2α-IN-9, have provided invaluable insights into their mechanism of action. nih.govresearchgate.net

These crystal structures show that inhibitors like HIF-2α-IN-9 bind snugly within the internal cavity of the HIF-2α PAS-B domain. researchgate.net The binding of the inhibitor induces subtle conformational changes in the HIF-2α protein, which allosterically disrupt the interface required for heterodimerization with ARNT. nih.gov By preventing the formation of the functional HIF-2α/ARNT complex, these inhibitors block the transcription of HIF-2α target genes. nih.gov

The detailed interactions between the inhibitor and the amino acid residues lining the binding pocket have been meticulously mapped through crystallography. researchgate.net The cavity is lined by a mixture of hydrophobic and polar residues, and successful inhibitors form a network of interactions, including hydrogen bonds and van der Waals contacts, that contribute to their high binding affinity and specificity. researchgate.net The structural information derived from these co-crystal structures has been instrumental in guiding the structure-activity relationship (SAR) studies, enabling the rational design of inhibitors with improved potency and drug-like properties. acs.org

| PDB ID | Description | Resolution (Å) |

| 3F1P | Crystal structure of the HIF-2α–ARNT PAS-B heterodimer. nih.gov | 2.60 |

| 4ZP4 | Crystal structure of the HIF-2α:ARNT dimer in its apo form. plos.org | 2.30 |

| 4ZQD | Crystal structure of the HIF-2α:ARNT dimer in its holo form (bound to an inhibitor). plos.org | 2.50 |

| 4GS9 | Crystal structure of HIF-2α PAS-B–ARNT PAS-B bound to an inhibitor. acs.org | 1.80 |

Molecular Docking and Dynamics Simulations for Binding Affinity and Selectivity

In concert with X-ray crystallography, computational methods such as molecular docking and molecular dynamics (MD) simulations have played a pivotal role in the discovery and optimization of HIF-2α inhibitors like HIF-2α-IN-9. biorxiv.orgresearchgate.netpreprints.org

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. researchgate.netpreprints.org In the context of HIF-2α, docking studies have been used to screen large virtual libraries of compounds to identify those that are likely to bind to the internal cavity of the PAS-B domain. preprints.org These studies utilize the 3D structure of the HIF-2α PAS-B domain, often derived from X-ray crystallography, as a template. researchgate.net By predicting the binding poses and estimating the binding affinities of thousands of compounds, docking can prioritize a smaller, more manageable number of molecules for experimental testing, thereby accelerating the drug discovery process. preprints.org

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the inhibitor-protein complex over time. plos.orgbiorxiv.org These simulations model the movements and interactions of every atom in the system, offering insights into the stability of the inhibitor binding, the conformational flexibility of the protein, and the energetic contributions of individual residues to the binding affinity. biorxiv.orgacs.orgnih.gov

MD simulations have been used to:

Investigate ligand entry and exit pathways: Despite the buried nature of the binding pocket, MD simulations have revealed transient "open" conformations of the protein that may allow for ligand access. nih.govacs.org

Refine binding poses: Simulations can help to refine the binding poses predicted by docking, leading to a more accurate representation of the inhibitor-protein complex. unimib.it

Predict binding free energies: Techniques like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of an inhibitor, which can be correlated with experimental binding affinities. plos.org

Understand the basis of selectivity: By comparing simulations of an inhibitor with both HIF-2α and the homologous HIF-1α, researchers can elucidate the structural and energetic factors that contribute to selective binding. nih.gov

Probe the allosteric mechanism of inhibition: MD simulations can track how the binding of an inhibitor to the internal cavity leads to conformational changes at the distant dimerization interface, providing a dynamic picture of the allosteric inhibition mechanism. plos.orgbiorxiv.org

Together, these computational approaches have been indispensable in the rational design of HIF-2α inhibitors, enabling the optimization of binding affinity, selectivity, and pharmacokinetic properties. biorxiv.orgunimib.it

Target Engagement and Pharmacodynamic Biomarker Identification in Preclinical Settings

Measurement of HIF-2α Protein and mRNA Levels in Treated Tissues

In the preclinical development of HIF-2α inhibitors like HIF-2α-IN-9, it is essential to demonstrate that the compound engages its target in vivo and elicits the expected downstream pharmacological effects. This is achieved through the measurement of target engagement and pharmacodynamic (PD) biomarkers in tissues from treated animals. researchgate.netnih.gov

A primary method for assessing target engagement is the direct measurement of HIF-2α protein levels in tissues of interest, such as tumors or the kidney. researchgate.netnih.gov However, due to the mechanism of action of HIF-2α inhibitors, which prevent the formation of the functional HIF-2α/ARNT heterodimer rather than directly causing the degradation of the HIF-2α protein, measuring total HIF-2α protein levels may not always be the most informative biomarker of activity. nih.gov Under hypoxic conditions or in VHL-deficient tumors, HIF-2α protein is stabilized and accumulates. nih.gov While an inhibitor may block its function, the total protein level might not necessarily decrease.

A more direct and reliable pharmacodynamic biomarker is the measurement of the mRNA levels of HIF-2α target genes. researchgate.netnih.gov Since the inhibitor blocks the transcriptional activity of the HIF-2α/ARNT complex, a reduction in the mRNA expression of its downstream target genes provides strong evidence of on-target activity.

In preclinical models, tissues are collected from animals treated with the HIF-2α inhibitor and from control animals. RNA is then extracted from these tissues, and quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific HIF-2α target genes.

Key HIF-2α target genes that are commonly used as pharmacodynamic biomarkers include:

EPO : As discussed previously, EPO is a highly sensitive and specific target of HIF-2α in the kidney. nih.govresearchgate.net A reduction in renal Epo mRNA levels is a robust indicator of systemic HIF-2α inhibition. researchgate.net

VEGF : In tumor tissues, particularly in RCC models, a decrease in VEGF mRNA levels serves as a key biomarker of the anti-angiogenic activity of the inhibitor. frontiersin.org

CCND1 (Cyclin D1): This gene is involved in cell cycle progression and is a known target of HIF-2α. nih.gov Its downregulation in tumor tissue can indicate an anti-proliferative effect.

TGFα (Transforming Growth Factor-alpha): Another pro-tumorigenic factor regulated by HIF-2α. nih.gov

The table below provides examples of how HIF-2α protein and target gene mRNA levels are used as biomarkers in preclinical studies.

| Biomarker | Tissue | Expected Change with HIF-2α Inhibitor Treatment | Rationale |

| HIF-2α protein | Tumor, Kidney | May not significantly change | Inhibitor blocks function, not necessarily expression or stability. nih.gov |

| EPO mRNA | Kidney | Decrease | Direct transcriptional target, sensitive indicator of systemic activity. nih.govresearchgate.net |

| VEGF mRNA | Tumor | Decrease | Key angiogenic factor, demonstrates anti-tumor activity in the microenvironment. frontiersin.org |

| CCND1 mRNA | Tumor | Decrease | Cell cycle regulator, indicates anti-proliferative effects. nih.gov |

By measuring these biomarkers, researchers can confirm that the HIF-2α inhibitor is reaching its target tissue, engaging with HIF-2α, and producing the desired biological response, which is a critical step in the preclinical validation of these therapeutic agents.

Downregulation of Downstream HIF-2α Target Genes